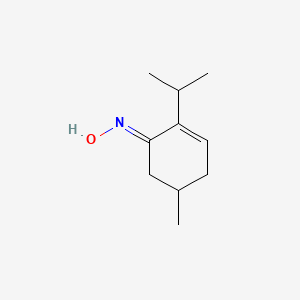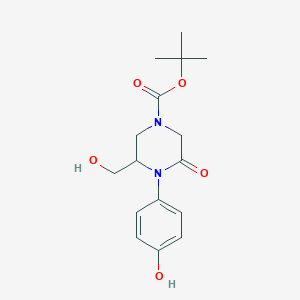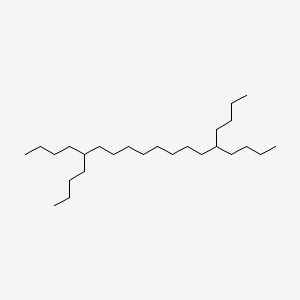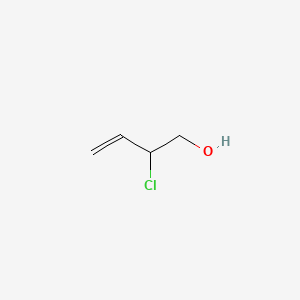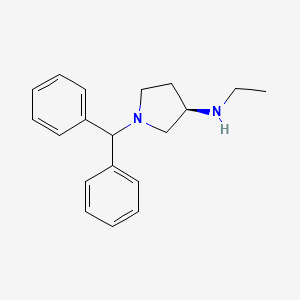![molecular formula C44H88O6Sn B13796510 18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] CAS No. 53478-57-2](/img/structure/B13796510.png)
18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18,18’-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] is a complex organotin compound with the molecular formula C44H88O6Sn and a molecular weight of 831.88 g/mol. This compound is known for its unique structure, which includes a stannylene (tin) center bonded to two long-chain fatty acid derivatives. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 18,18’-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] involves the reaction of dibutyltin oxide with 12-hydroxyoctadecanoic acid. The reaction typically occurs under controlled conditions, including specific temperatures and solvents, to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound.
Chemical Reactions Analysis
18,18’-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The stannylene center can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
18,18’-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the production of specialized materials and coatings
Mechanism of Action
The mechanism of action of 18,18’-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] involves its interaction with molecular targets through its stannylene center. The tin atom can form bonds with various substrates, facilitating catalytic reactions. The pathways involved include coordination with organic molecules and potential redox reactions.
Comparison with Similar Compounds
Similar compounds to 18,18’-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] include other organotin compounds such as:
- Tributyltin oxide
- Dibutyltin dilaurate
- Dibutyltin diacetate These compounds share the presence of a tin center but differ in their organic ligands and specific applications. 18,18’-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] is unique due to its long-chain fatty acid derivatives, which impart distinct chemical properties and potential applications .
Properties
CAS No. |
53478-57-2 |
|---|---|
Molecular Formula |
C44H88O6Sn |
Molecular Weight |
831.9 g/mol |
IUPAC Name |
[dibutyl(12-hydroxyoctadecanoyloxy)stannyl] 12-hydroxyoctadecanoate |
InChI |
InChI=1S/2C18H36O3.2C4H9.Sn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;2*1-3-4-2;/h2*17,19H,2-16H2,1H3,(H,20,21);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
DETRKNZKHSAVIL-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC(CCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



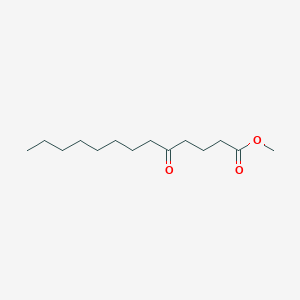
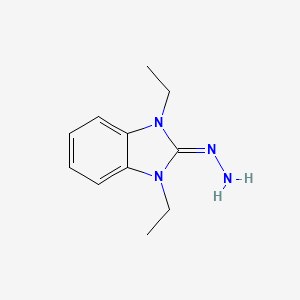

![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13796455.png)
![Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]-](/img/structure/B13796460.png)
